molecular formula C21H17NO2S2 B2975498 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide CAS No. 2034236-52-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Cat. No. B2975498
CAS RN: 2034236-52-5
M. Wt: 379.49
InChI Key: LUYGUMMQLFCANC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-Nap, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. TH-Nap has been studied for its unique properties and potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Applications

Thiophene derivatives, such as the one , have been reported to possess a wide range of therapeutic properties. Specifically, they exhibit anti-inflammatory activities which are crucial in the treatment of various chronic diseases . The compound’s structure allows for interaction with biological targets that mediate inflammation, providing a pathway for developing new anti-inflammatory drugs.

Psychotropic Drug Development

Compounds containing thiophene nuclei have shown effectiveness as anti-psychotic agents . The unique structure of “N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide” could be explored for its potential use in treating psychiatric disorders, contributing to the synthesis of novel psychotropic medications.

Antimicrobial and Antifungal Therapies

The thiophene moiety is known to contribute to antimicrobial and antifungal properties in various compounds . Research into the specific applications of this compound could lead to the development of new treatments for bacterial and fungal infections.

Antioxidant Properties

Thiophene derivatives can also serve as antioxidants. This compound’s potential antioxidant activity could be harnessed in pharmaceuticals to combat oxidative stress-related diseases .

Kinase Inhibition and Anti-Cancer Research

The structural complexity of thiophene-containing compounds allows them to act as kinase inhibitors, which is a promising approach in anti-cancer therapy . Investigating the kinase inhibitory activity of this compound could open new avenues in cancer treatment research.

Material Science: Organic Semiconductor Applications

Beyond medicinal applications, thiophene derivatives play a significant role in material science. They are used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of “N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide” could be explored for use in these technologies.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-20(18-8-3-6-15-5-1-2-7-17(15)18)22-14-21(24,16-10-12-25-13-16)19-9-4-11-26-19/h1-13,24H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGUMMQLFCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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